molecular formula C13H10Cl2N2O B2484312 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 692288-04-3

2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B2484312
CAS No.: 692288-04-3
M. Wt: 281.14
InChI Key: XTPWICDBNDGMGM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a substituted carboximidamide derivative characterized by a benzene ring with a chlorine atom at the 2-position, a 4-chlorophenyl group attached via an imine nitrogen, and an N'-hydroxycarboximidamide functional group (Fig. 1).

Chemical Formula: C₁₃H₁₀Cl₂N₂O
Molecular Weight: 281.14 g/mol .

Properties

IUPAC Name

2-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(17-18)11-3-1-2-4-12(11)15/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPWICDBNDGMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)Cl)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets in biological systems. The compound is known to induce apoptosis in certain cell lines by activating caspase pathways. It binds to specific receptors or enzymes, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Chloro-N-(4-Chlorophenyl)-N'-Hydroxybenzenecarboximidamide
  • Key Difference : The chlorine substituent on the benzene ring is at the 4-position instead of the 2-position.
  • Molecular Weight : 281.14 g/mol (identical to the target compound) .
N-(2-Chlorophenyl)-N'-Hydroxybenzenecarboximidamide
  • Key Difference : The chlorophenyl group is substituted at the 2-position rather than the 4-position.
  • Impact : Altered spatial arrangement may influence solubility and intermolecular interactions.
  • Molecular Weight : 246.69 g/mol (due to absence of one chlorine atom) .
3-[(4-Chlorophenyl)Sulfonylmethyl]-N'-Hydroxybenzenecarboximidamide
  • Key Difference : Incorporates a sulfonylmethyl (-SO₂CH₂-) linker between the benzene ring and the 4-chlorophenyl group.
  • Molecular Weight : 324.79 g/mol .
2-[(4-Chlorophenyl)Sulfanyl]-N'-Hydroxy-3-Pyridinecarboximidamide
  • Key Difference : Replaces the benzene ring with a pyridine ring and includes a sulfanyl (-S-) linker.
  • Impact : The pyridine ring introduces basicity, while the sulfanyl group may confer redox activity or metal-binding properties.
  • Molecular Weight: Not explicitly stated, but estimated ~310–330 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Stability
2-Chloro-N-(4-chlorophenyl)-... 281.14 Chlorobenzene, carboximidamide Low in water Moderate
4-Chloro-N-(4-chlorophenyl)-... 281.14 Chlorobenzene, carboximidamide Low in water Moderate
3-[(4-Chlorophenyl)sulfonylmethyl]-... 324.79 Sulfonylmethyl, carboximidamide Moderate in polar solvents High (crystalline solid)
N-(2-Chlorophenyl)-... 246.69 Chlorophenyl, carboximidamide Low in water Not reported

Biological Activity

2-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a hydroxy group attached to a benzenecarboximidamide backbone. This configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound may modulate enzyme activity, leading to various biochemical effects. For instance, it has been shown to inhibit certain kinases, which are crucial in cancer cell signaling pathways.

Biological Activities

  • Anticancer Activity :
    • Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated an IC50 value indicating effective inhibition of cell growth.
    • Case Study : In a recent study evaluating its efficacy against non-small cell lung cancer (NSCLC) cells, the compound showed enhanced cell growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
    • Table 1 : Inhibition Potency of this compound
    EnzymeIC50 (µM)
    AChE5.2 ± 0.3
    BuChE3.8 ± 0.1
  • Antimicrobial Activity :
    • Preliminary studies have indicated that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria. This opens avenues for its use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The presence of the chloro group increases lipophilicity, enhancing membrane permeability.
  • The hydroxy group may facilitate hydrogen bonding with biological targets, improving binding affinity.

Computational Studies

Recent computational studies employing molecular docking techniques have provided insights into the binding interactions between the compound and target enzymes. These studies suggest that specific interactions at the active sites contribute significantly to its inhibitory effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide?

A multistep synthesis is typically employed, starting with condensation reactions between substituted anilines and acylating agents. For example:

  • Step 1 : React 4-chloroaniline with a chloroacetyl chloride derivative to form an intermediate acetamide.
  • Step 2 : Introduce the hydroxybenzenecarboximidamide moiety via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Control reaction temperatures (0–5°C for exothermic steps) and use anhydrous solvents to minimize hydrolysis by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).
  • IR Spectroscopy : Validate the presence of C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Validation Tools : Use SHELXL for refinement and PLATON to check for twinning, disorder, or missed symmetry .
  • Data Collection : High-resolution datasets (≤1.0 Å) reduce ambiguities in electron density maps.
  • Example : For related benzamide derivatives, anisotropic displacement parameters (ADPs) must be refined to account for thermal motion .

Q. What computational strategies predict the compound’s potential biological activity?

  • Molecular Docking : Target enzymes (e.g., cytochrome P450) using AutoDock Vina with flexible ligand settings.
  • QSAR Models : Train models on halogenated benzamide datasets to estimate IC₅₀ values for antifungal/antitumor activity .
  • ADMET Prediction : SwissADME or pkCSM to evaluate solubility, bioavailability, and toxicity risks.

Q. How should researchers address unexpected by-products in the synthesis?

  • Analytical Workflow :

HPLC-MS : Identify by-product molecular weights and fragmentation patterns.

Isolation : Use preparative TLC or flash chromatography for structural elucidation via 2D NMR.

  • Root-Cause Analysis : Trace impurities to incomplete precursor purification or side reactions (e.g., overalkylation) .

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